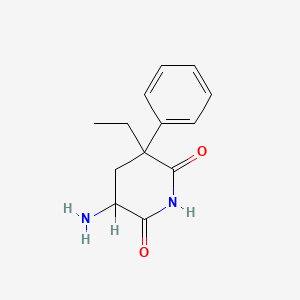

4-Amino-2-ethyl-2-phenylglutarimide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56392-80-4 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

5-amino-3-ethyl-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8,14H2,1H3,(H,15,16,17) |

InChI Key |

RQJOABCLXUBEQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C(=O)NC1=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Molecular Structure, Conformation, and Stereochemistry of 4 Amino 2 Ethyl 2 Phenylglutarimide

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are instrumental in piecing together the molecular puzzle of 4-Amino-2-ethyl-2-phenylglutarimide, providing detailed information about its connectivity, functional groups, and dynamic behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Advanced NMR techniques, such as two-dimensional (2D) NMR and solid-state NMR, offer deeper insights into the complex structure of this compound.

In ¹H NMR, the chemical shifts of the protons would provide initial information about their local electronic environments. For instance, the protons of the phenyl group would appear in the aromatic region, while the ethyl group protons would exhibit characteristic multiplets. The protons on the glutarimide (B196013) ring would have distinct chemical shifts influenced by the neighboring substituents.

¹³C NMR spectroscopy would complement this by identifying all the unique carbon atoms in the molecule. chemicalbook.com The carbonyl carbons of the glutarimide ring would be particularly deshielded and appear at the downfield end of the spectrum.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY would reveal proton-proton couplings, for example, between the protons of the ethyl group and the adjacent ring protons. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would help in establishing long-range correlations, for instance, between the protons of the ethyl group and the quaternary carbon at the 2-position.

Solid-state NMR could be utilized to study the compound in its crystalline form, providing information about the molecular conformation and intermolecular interactions present in the solid state. This can be particularly useful for comparing the solid-state structure with the solution-state structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| NH₂ | Variable, broad | Singlet |

| CH (glutarimide ring) | 2.5 - 3.5 | Multiplet |

| CH₂ (glutarimide ring) | 2.0 - 3.0 | Multiplet |

| CH₂ (ethyl group) | 1.5 - 2.0 | Quartet |

| CH₃ (ethyl group) | 0.8 - 1.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (imide) | 170 - 180 |

| C (phenyl, substituted) | 135 - 145 |

| CH (phenyl) | 125 - 130 |

| C (quaternary, C2) | 55 - 65 |

| CH (C4) | 45 - 55 |

| CH₂ (glutarimide ring) | 30 - 40 |

| CH₂ (ethyl group) | 20 - 30 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The high accuracy of this technique allows for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, the amino group, and cleavage of the glutarimide ring. The analysis of these fragments helps to confirm the connectivity of the different structural moieties. For instance, a common fragmentation pathway for glutarimides involves the cleavage of the ring, which can provide insights into the substitution pattern. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group and the imide N-H. The carbonyl (C=O) groups of the glutarimide ring would give rise to strong absorption bands, and their exact position could provide information about hydrogen bonding. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic ethyl group would also be observable.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the phenyl ring would be expected to be strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 | IR |

| N-H (imide) | Stretch | 3100 - 3300 | IR |

| C-H (aromatic) | Stretch | 3000 - 3100 | IR, Raman |

| C-H (aliphatic) | Stretch | 2850 - 3000 | IR, Raman |

| C=O (imide) | Stretch | 1680 - 1750 | IR |

| C=C (aromatic) | Stretch | 1450 - 1600 | IR, Raman |

X-ray Crystallography and Solid-State Conformational Studies

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the preferred conformation of the glutarimide ring, which is expected to adopt a puckered conformation, such as a chair or a twisted boat, to minimize steric strain. nih.gov The orientation of the ethyl and phenyl substituents at the C2 position, as well as the amino group at the C4 position, would be clearly defined. Intermolecular interactions, such as hydrogen bonding involving the amino and imide groups, would also be elucidated, providing insight into the crystal packing.

Conformational Dynamics and Tautomeric Equilibria of the Glutarimide Ring System

The glutarimide ring is not static and can undergo conformational changes. Computational modeling, in conjunction with spectroscopic data, can be used to explore the potential energy surface and identify low-energy conformations.

Furthermore, the glutarimide ring system can potentially exhibit tautomerism. nih.govrsc.org Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound, keto-enol tautomerism involving the carbonyl groups is a possibility, although the keto form is generally more stable for simple glutarimides. The presence of the amino group could also lead to imine-enamine tautomerism. The position of these equilibria can be influenced by factors such as solvent polarity and temperature. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, can be used to study these dynamic processes.

Chiral Resolution and Stereochemical Assignment of this compound Enantiomers

The presence of a stereocenter at the C4 position, and potentially at the C2 position depending on the conformation, means that this compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other.

Chiral resolution techniques, such as chiral chromatography or diastereomeric salt formation, would be necessary to separate the individual enantiomers. Once separated, the absolute configuration of each enantiomer can be determined using methods like X-ray crystallography of a single enantiomer or by using chiroptical techniques such as circular dichroism (CD) spectroscopy. The CD spectrum of each enantiomer would be a mirror image of the other, and comparison with theoretical calculations can help in assigning the (R) or (S) configuration to each.

Chemical Reactivity, Derivatization, and Transformation Pathways of 4 Amino 2 Ethyl 2 Phenylglutarimide

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Amidation)

The primary amino group in 4-Amino-2-ethyl-2-phenylglutarimide is a key site for derivatization through several important reactions.

Acylation: The amino group can be readily acylated to form amides. This reaction is significant in the context of prodrug strategies. For instance, N-alkylation of the glutarimide (B196013) moiety in lenalidomide, a related immunomodulatory drug, has been explored to inhibit its binding to the cereblon (CRBN) E3 ligase, with the potential for enzymatic release of the active drug. nih.gov

Alkylation: Alkylation of the amino group can introduce various alkyl substituents. This approach has been used to create N-alkylated glutarimide derivatives of lenalidomide, which have shown CRBN-independent effects on TNFα inhibition. nih.gov

Amidation: The amino group can participate in amidation reactions, forming new amide bonds. This is a common strategy in the synthesis of novel compounds. For example, the synthesis of 4-amino-2-phenylpyrimidine derivatives has been achieved through amidation reactions. nih.gov

A study on the reaction of 4-methylphenyl isocyanate with amino acids demonstrated the formation of N-(4-methylphenyl)carbamoyl derivatives, highlighting the reactivity of amino groups in forming adducts with isocyanates. nih.gov

Functionalization and Modification of the Glutarimide Ring System

The glutarimide ring itself is a versatile scaffold that can undergo various modifications, including ring-opening and substitution reactions.

The stability of the glutarimide ring is a critical factor in its chemical behavior.

Hydrolytic Stability: The glutarimide ring is susceptible to hydrolysis, particularly under basic conditions. nih.gov The rate of hydrolysis can be influenced by substituents on the ring. For example, electron-withdrawing groups can activate the ring toward hydrolysis. nih.gov In contrast, replacing the phthalimide (B116566) group in immunomodulatory drugs (IMiDs) with an aromatic moiety has been shown to enhance chemical stability. nih.gov The hydrolysis of polyetherimide, which contains imide groups, has been studied at different pH values, showing that hydrolysis is more significant at higher pH. researchgate.net

Ring-Opening Reactions: The glutarimide ring can be opened under various conditions. For example, LiOH-promoted hydrolysis of N-acyl glutarimides can lead to the formation of primary amides through ring opening and subsequent C-N cleavage. nih.govorganic-chemistry.orgacs.orgacs.org Reductive ring opening of glutarimides can also be achieved using reagents like sodium borohydride. nih.gov Ring-opened forms of glutarimides are sometimes used to overcome synthetic challenges associated with the closed-ring form, such as insolubility and the potential for racemization. acs.orgnih.gov

The table below summarizes the hydrolytic half-lives of some related immunomodulatory drugs.

| Compound | Half-life (t½) at pH 7.4 |

| Thalidomide (B1683933) | 5 hours nih.gov |

| Lenalidomide | 11.7 hours nih.gov |

| Pomalidomide | 12.2 hours nih.gov |

The glutarimide ring can also be a site for substitution reactions.

Electrophilic Substitution: Electrophilic aromatic substitution is a fundamental reaction type where an electrophile replaces an atom on an aromatic ring. wikipedia.orglibretexts.org While the phenyl group of this compound is more likely to undergo electrophilic substitution, modifications on the glutarimide ring itself are also possible. The reactivity and regioselectivity of these reactions are influenced by the existing substituents. science.gov

Nucleophilic Substitution: The glutarimide ring can be susceptible to nucleophilic attack. For instance, the synthesis of primary amides from N-acyl glutarimides involves nucleophilic addition of a hydroxide (B78521) ion to a carbonyl group of the glutarimide ring. acs.org The development of a new mechanism for internal nucleophilic substitution (SNi) reactions provides further insight into the reactivity of related systems. nih.gov

Regioselectivity and Stereocontrol in Chemical Transformations

Controlling the regioselectivity and stereochemistry of reactions involving this compound is crucial for synthesizing specific isomers with desired biological activities.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of substituents on the aromatic ring determine the position of the incoming electrophile. wikipedia.orgscience.gov For the glutarimide ring, the presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired regioselectivity.

Stereocontrol: The stereocenter at the C4 position of the glutarimide ring is a key feature. nih.gov Maintaining the stereochemical integrity during chemical transformations is often a significant challenge. However, methods have been developed to achieve stereoretention. For example, acid-mediated ring closure of ring-opened glutarimides can proceed with retention of stereochemistry. acs.orgnih.gov Enantioselective cyclopropanation reactions on vinyl-substituted glutarimides have also been shown to proceed with high levels of stereoretention. nih.gov Proline-catalyzed Mannich-type reactions have been used to create two adjacent stereogenic centers with complete syn-stereocontrol. organic-chemistry.org

Synthesis of Structural Analogs and Chemically Modified Derivatives of this compound

The synthesis of analogs and derivatives of this compound is an active area of research, driven by the desire to explore structure-activity relationships and develop new therapeutic agents.

Synthesis of Analogs: A variety of structural analogs can be synthesized by modifying the core structure. For example, replacing the phthalimide group of thalidomide with a phenyl group has led to the development of phenyl glutarimide (PG) analogues with improved chemical stability. nih.gov The synthesis of 4-amino-2-phenylpyrimidine derivatives has also been reported as a new class of GPR119 agonists. nih.gov

Chemically Modified Derivatives: Chemical modifications can be introduced at various positions of the this compound molecule. For instance, a series of 2-((hetero)aryl(methyl))thio glutarimides have been synthesized via a thio-Michael addition reaction. nih.gov The synthesis of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has also been described. nih.gov The general synthesis of glutarimides often involves the reaction of glutaric anhydride (B1165640) with an appropriate amine. ontosight.ai

The table below provides examples of synthetic methods used to generate derivatives of related compounds.

| Reaction Type | Reagents and Conditions | Product Type |

| Thio-Michael Addition | 2-methylidene glutarimide, (hetero)aryl(methyl)thiol | 2-((hetero)aryl(methyl))thio glutarimides nih.gov |

| Suzuki–Miyaura Coupling | Vinyl glutarimide derivatives, boronic acids | Vinyl-substituted glutarimide analogs nih.gov |

| Amide Coupling | Benzoic acid derivatives, aminoglutarimide, EDC/HOBt | Benzamide derivatives nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Amino 2 Ethyl 2 Phenylglutarimide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic nature of molecules, which governs their reactivity and interactions.

Density Functional Theory (DFT) is a computational method that has been effectively used to study the electronic structure of various molecules, including derivatives of acetamide (B32628) and naphthalimide. nih.govresearchgate.net These studies use functionals like B3LYP to optimize molecular geometries and understand local molecular properties. nih.govresearchgate.net For instance, DFT calculations on acetamide derivatives have helped in understanding their local reactivity in the context of being anti-HIV drugs. nih.gov While direct DFT studies on 4-Amino-2-ethyl-2-phenylglutarimide are absent, the principles from studies on related structures suggest that DFT could be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also provide highly accurate molecular information. Although computationally more intensive than DFT, they offer a benchmark for other methods.

A theoretical investigation into the electronic properties of aminobenzene sulfonamides using the DFT/B3LYP method with a 6-31G(d,p) basis set has been conducted to predict their applications. This study involved obtaining geometrical parameters and analyzing the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic attack. The calculation of HOMO and LUMO energies confirmed intramolecular charge transfer.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO indicates the molecule's susceptibility to electronic excitation. For aminoglutethimide (B1683760), its interaction with cytochrome P-450 isozymes, which involves the binding of its amino group to the iron center of the heme enzyme, can be rationalized through MO analysis. nih.gov

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the amino group would be expected to be a region of high negative potential (a nucleophilic site), while the carbonyl groups of the glutarimide (B196013) ring would exhibit positive potential (electrophilic sites).

Table 1: Illustrative Data from DFT Calculations on a Related Amine Derivative (Note: This is a representative table based on typical DFT outputs for similar molecules, as specific data for this compound is unavailable.)

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

The pKa value, which quantifies the acidity of a compound, is a critical parameter influencing its behavior in biological systems. Computational methods, including semi-empirical quantum chemical methods and more advanced techniques, can predict pKa values with reasonable accuracy. peerj.commrupp.info For this compound, the primary amino group would be the main basic center, and its pKa would determine its protonation state at physiological pH. Various computational tools and machine learning models are now available for rapid pKa prediction. rsc.orgchemrxiv.orgchemrxiv.org

Reactivity centers, or sites of metabolic transformation, can also be predicted using computational approaches. For aminoglutethimide, metabolism involves the conjugation of the amino group. nih.gov Similar metabolic pathways could be anticipated for this compound, and computational models can help identify the most likely sites of enzymatic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational flexibility and the influence of the solvent environment. utupub.fimdpi.comyoutube.com The study of a molecule's various three-dimensional shapes and their relative energies is known as conformational analysis. drugdesign.orglumenlearning.comfiveable.me For a flexible molecule like this compound, with its rotatable ethyl and phenyl groups, MD simulations can reveal the preferred conformations in solution. These simulations can also shed light on how water molecules arrange around the solute, a phenomenon known as solvation, which significantly impacts its properties and interactions. The design of new compstatin (B549462) analogs has been guided by extensive molecular dynamics-based structural and physicochemical analysis. nih.gov

Theoretical Ligand-Target Interaction Studies via Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor. unar.ac.id This method has been extensively used to study the interaction of aminoglutethimide and other inhibitors with aromatase, a key enzyme in estrogen biosynthesis. researchgate.nettbzmed.ac.ir These studies have identified the key amino acid residues in the active site of aromatase that interact with the inhibitors. For this compound, docking studies could be performed to predict its binding mode and affinity for potential biological targets.

Binding site analysis complements docking by characterizing the properties of the binding pocket, such as its size, shape, and hydrophobicity. This information is crucial for designing more potent and selective inhibitors.

Table 2: Example of Molecular Docking Results for an Aromatase Inhibitor (Note: This table is a generalized representation of docking data.)

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Aminoglutethimide | Aromatase (PDB: 3S7S) | -7.5 | Met374, Phe221, Trp224, Arg115 |

| Letrozole | Aromatase (PDB: 3S7S) | -8.2 | Met374, Ser478, Phe221, Trp224 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Molecular Descriptors

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between these molecular descriptors and the biological activity of a series of compounds. biolscigroup.usrutgers.edu Such models can then be used to predict the activity of new, untested compounds. For glutarimide derivatives, QSAR studies have been employed to understand the structural requirements for their antiproliferative and antibacterial activities. nih.gov A QSAR study on theophylline (B1681296) derivatives used descriptors like LogP, molecular weight, and polarizability to develop a predictive model for their anticancer activity. researchgate.net By calculating a range of molecular descriptors for this compound, its properties could be compared to those of known active compounds, and its potential activity could be estimated using existing QSAR models for related glutarimides.

Advanced Analytical and Separation Techniques for 4 Amino 2 Ethyl 2 Phenylglutarimide

Chromatographic Methods for Purification and Analysis.nih.gov

Chromatographic techniques are fundamental in the separation, identification, and quantification of 4-amino-2-ethyl-2-phenylglutarimide and its metabolites. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are widely utilized for these purposes. nih.govtandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination.nih.govnih.govresearchgate.net

HPLC is a cornerstone for the analysis of this compound, offering high resolution and sensitivity. nih.gov Reversed-phase HPLC methods are commonly employed for the determination of the compound and its metabolites, such as N-acetylaminoglutethimide, in biological matrices like plasma. nih.govresearchgate.net A typical method involves protein precipitation followed by isocratic elution on an ODS Hypersil column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer, with UV detection at 242 nm. nih.gov This approach allows for linear standard curves over a range of 0.1-100 micrograms/ml and a lower detection limit of approximately 0.1 microgram/ml. nih.gov

The determination of enantiomeric excess is critical due to the stereospecific activity of the enantiomers. Chiral HPLC methods have been successfully developed for the separation of the R(+) and S(-) enantiomers of both this compound and its acetylated metabolite. nih.gov One such method utilizes two serial Chiralcel OD columns with a mobile phase consisting of a hexane/isopropanol/methanol (B129727) mixture, achieving effective separation. nih.gov Supercritical fluid chromatography (SFC) has also proven to be an effective method for the chiral separation of this compound, particularly on mono-cyclodextrin derivative-based chiral stationary phases. nih.gov

Table 1: HPLC Methods for this compound Analysis

| Analytical Goal | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Quantification in Plasma | 3-micrometers ODS Hypersil | 11% acetonitrile in 100 mM ammonium formate buffer, pH 3.5 | UV at 242 nm | Linear range: 0.1-100 µg/ml; LOD: ~0.1 µg/ml | nih.gov |

| Enantiomeric Separation | Two serial Chiralcel OD [cellulose tris(3,5-dimethylphenyl carbamate)] | Hexane/isopropanol/methanol (65:17.5:17.5, v/v) | UV at 245 nm | Successful separation of R(+) and S(-) enantiomers of the parent compound and its acetylated metabolite. | nih.gov |

| Chiral Separation | Mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based CSPs | Supercritical fluid conditions | Not specified | Effective for chiral resolution of this compound. | nih.gov |

Gas Chromatography and Thin-Layer Chromatography Applications

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of this compound, especially in complex matrices like urine. researchgate.netnih.gov For doping control purposes, GC-MS methods have been developed to detect the parent compound, which is excreted largely unconjugated. researchgate.netnih.gov These methods are highly sensitive and can detect the compound for up to 165 hours after administration. researchgate.netnih.gov

Thin-layer chromatography (TLC) offers a simpler, alternative method for the chiral separation of this compound. tandfonline.com Enantiomeric resolution has been achieved on fluorescent Silica gel 60A TLC plates using mobile phases containing β-cyclodextrin derivatives. tandfonline.com For instance, a mobile phase of 30% hydroxy trimethylpropylammonium-β-cyclodextrin with methanol (50:50 v/v) has been used to resolve the racemic compound and its acetylated form. tandfonline.com The separation is influenced by the mobile phase composition, including the type and concentration of the organic modifier and the pH. tandfonline.com

Capillary Electrophoresis and Other Electrophoretic Techniques

Capillary electrophoresis (CE) has emerged as a significant technique for the enantiomeric separation of this compound. nih.govelsevierpure.comelsevierpure.com This method offers high efficiency and rapid analysis times. A successful separation of the enantiomers can be achieved in under 9 minutes using a fused-silica capillary with a tris-phosphate buffer (50 mmol L⁻¹, pH 3.0) containing methylated-beta-cyclodextrin as a chiral selector. nih.govelsevierpure.com The resolution is affected by several parameters, including the concentration of the chiral selector, buffer pH, applied voltage, and temperature. nih.govelsevierpure.com

Advanced Detection Methodologies (e.g., Hyphenated Techniques like LC-MS/MS, GC-MS).researchgate.net

The coupling of chromatographic techniques with mass spectrometry provides highly specific and sensitive detection of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly used for screening and quantification due to its high sensitivity and specificity. mdpi.com LC-MS/MS methods have been developed for the simultaneous detection of multiple substances, including this compound, in biological samples. researchgate.netmdpi.com While highly effective, the limit of detection for this compound in some multi-analyte screening methods can be higher than for other substances, around 100 ng/mL. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established method for the analysis of this compound, particularly in forensic and doping analysis. nih.govresearchgate.netnih.gov It allows for the identification of the parent compound and its metabolites with high confidence. nih.gov The analysis of urine samples by GC-MS has shown that the parent compound is the primary substance excreted. researchgate.netnih.gov

Table 2: Advanced Detection Methodologies for this compound

| Technique | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| GC-MS | Urine | Detectable up to 165 hours post-administration; parent compound is the main excretory product. | researchgate.netnih.gov |

| LC-MS/MS | Blood | Part of multi-analyte screening methods; LOD can be around 100 ng/mL. | researchgate.netmdpi.com |

| Capillary Electrophoresis | Pharmaceutical Formulations | Rapid enantiomeric separation (< 9 min) with a resolution factor of 2.1. | nih.govelsevierpure.com |

Development of Robust Quantification Protocols for Research Purposes

Developing robust quantification protocols is essential for accurate research on this compound. A key challenge in quantifying the compound in urine is the observation that a portion of it can be "trapped" and not readily detected, particularly in frozen samples. nih.gov Research has shown that heating urine samples at 100°C for 15 minutes can liberate the trapped compound, leading to more accurate quantification. nih.gov This finding has significant implications for previously published excretion data, which may have underestimated the amount of unchanged this compound excreted. nih.gov

Furthermore, the instability of some metabolites, such as hydroxylaminoglutethimide, presents another challenge for quantification. nih.gov This metabolite is prone to oxidation, making its direct measurement difficult. nih.gov Establishing stable derivatives or oxidation products for indirect quantification is a strategy to overcome this issue. nih.gov For routine analysis and quality control of pharmaceutical formulations like nanocapsules, both HPLC and GC-MS have been shown to be suitable and validated methods for quantifying the drug content. nih.gov The choice between the methods may depend on the specific requirements of the analysis, with HPLC often being preferred for its simplicity in sample preparation for certain formulations. nih.gov

Future Research Directions and Potential Niche Applications in Materials and Supramolecular Chemistry for 4 Amino 2 Ethyl 2 Phenylglutarimide

Exploration of 4-Amino-2-ethyl-2-phenylglutarimide in Polymer Science and Materials Development

The glutarimide (B196013) ring is a robust structure that can be incorporated into polymers to enhance their properties. For instance, polysilsesquioxanes with glutarimide side-chains have been synthesized, demonstrating high thermal stability. mdpi.com This suggests that this compound could serve as a valuable monomer or a functional additive in the development of advanced polymers.

One potential route involves the synthesis of polymers where the glutarimide unit is part of the main chain or a side group. The presence of the amino group on the phenyl ring offers a site for polymerization or for grafting onto other polymer backbones. For example, glutarimide rings can be formed through intramolecular cyclization within polymer chains, such as in copolymers of methyl methacrylate (B99206) (MMA) and methacrylic acid (MAA). researchgate.net A similar strategy could be envisioned for polymers incorporating precursors of this compound.

The incorporation of this compound into polymers could lead to materials with tailored thermal, mechanical, and optical properties. The phenyl and ethyl groups would influence the polymer's solubility and processing characteristics. The potential applications for such novel polymers are diverse, ranging from high-performance engineering plastics to specialized coatings and films.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Role of this compound | Anticipated Properties |

| Polyimides | Monomer or comonomer | High thermal stability, chemical resistance |

| Polysiloxanes | Functional side-group | Enhanced thermal stability, specific surface interactions |

| Polyacrylates | Functional monomer | Modified refractive index, improved adhesion |

Investigation of Supramolecular Assembly and Self-Organization Properties

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Cyclic imides, like the glutarimide in this compound, are excellent building blocks for creating self-assembling systems. rsc.org The carbonyl groups of the imide can participate in hydrogen bonding, which is a key driver in the formation of ordered structures. rsc.org

The structure of this compound is conducive to forming various supramolecular assemblies. The glutarimide ring can form hydrogen-bonded networks, similar to those seen in cyclic peptides, which can self-assemble into nanotubes and other complex structures. nih.govacs.org The phenyl ring can engage in π-π stacking interactions, further stabilizing these assemblies. The amino group provides an additional site for hydrogen bonding, potentially leading to more complex and hierarchical structures.

The self-assembly of this molecule could be controlled by varying conditions such as solvent, temperature, and concentration. The resulting nanostructures could have applications in areas like drug delivery, where the self-assembled structure could encapsulate therapeutic agents, or in the development of novel gels and liquid crystals.

Unexplored Chemical Transformations and Synthetic Methodologies

While the synthesis of this compound has been described, there is a vast, unexplored landscape of chemical transformations that could be applied to this molecule to generate novel derivatives. The glutarimide scaffold itself is synthetically versatile and can be modified using modern synthetic methods. nih.gov

For example, N-acyl-glutarimides have been shown to be highly reactive in cross-coupling reactions, which could be a pathway to new derivatives of the target compound. acs.org Furthermore, enantioselective catalysis could be employed to create stereochemically defined versions of these derivatives, which is crucial for applications where chirality is important. nih.gov The development of "branching-folding" synthetic strategies could also be applied to create a diverse range of cyclic sulfonamide scaffolds from a common ketimine substrate, a concept that could be adapted to the glutarimide core. nih.gov

The exploration of these synthetic avenues could lead to a library of new compounds with unique properties. These new molecules could then be screened for a wide range of applications, from new pharmaceuticals to functional materials.

Table 2: Potential Synthetic Modifications of this compound

| Reaction Type | Target Site | Potential Outcome |

| N-alkylation/arylation | Glutarimide nitrogen | Modified solubility and electronic properties |

| C-H functionalization | Phenyl ring or ethyl group | Introduction of new functional groups |

| Cross-coupling reactions | Amino group | Formation of new C-N bonds and extended structures |

| Asymmetric synthesis | Chiral center | Access to enantiomerically pure compounds |

Integration with Advanced Chemoinformatic Databases and Machine Learning for Chemical Discovery

Chemoinformatics and machine learning are revolutionizing the process of chemical discovery. youtube.com By analyzing large datasets of chemical structures and their properties, it is possible to predict the characteristics of new molecules and identify promising candidates for specific applications. nih.govchemrxiv.org

This compound and its potential derivatives could be integrated into these computational workflows. By calculating molecular descriptors for this compound, it could be included in virtual screening libraries. Machine learning models could then be trained to predict its properties, such as its potential as a material component or its self-assembly behavior. researchgate.netchemrxiv.org For instance, the development of large datasets of cyclic molecules is enabling the training of robust machine learning models for predicting electronic properties. chemrxiv.org

Furthermore, techniques like scaffold hopping could be used to identify novel chemotypes with similar properties to this compound but with different core structures. nih.gov This could lead to the discovery of entirely new classes of compounds with desirable characteristics. The integration of this molecule into chemoinformatic databases would not only accelerate its own development but also contribute to the broader understanding of structure-property relationships in related chemical spaces. arxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.